4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Description
The compound 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a bis-thiazolidinone derivative featuring two conjugated thiazolidinone rings. The (5E) stereodescriptor indicates the configuration of the exocyclic double bond, which is critical for its electronic and steric properties. Its structure incorporates two thioxo groups, a carboxypropyl substituent, and a butanoic acid moiety, which collectively influence its solubility, stability, and reactivity .
Properties
IUPAC Name |
4-[(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S4/c17-7(18)3-1-5-15-11(21)9(25-13(15)23)10-12(22)16(14(24)26-10)6-2-4-8(19)20/h1-6H2,(H,17,18)(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBYEDXRLZYHIE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)O)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazolidinone ring system is particularly significant in mediating interactions with biological targets.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiazolidinones have been evaluated for their antibacterial and antifungal properties.
- Anticancer Activity : Some derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Thiazolidinones can act as inhibitors of specific enzymes, such as carbonic anhydrases.
Antimicrobial Activity
A study on a related thiazolidinone compound found that it exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several derivatives of thiazolidinones have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally similar to the target molecule have been tested against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. Notably, one derivative was reported to have an IC50 of 3.96 μM against MCF-7 cells, indicating strong anticancer potential .
Case Study: MCF-7 and Caco-2 Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4c | MCF-7 | 3.96 ± 0.21 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4j | Caco-2 | 5.87 ± 0.37 | Inhibits cell proliferation through cell cycle arrest |
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Thiazolidinones can trigger intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or microbial metabolism, thus reducing viability or growth rates in target cells .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, preventing further proliferation.
Research Findings and Data Tables
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinone derivatives. For example, modifications to the carboxypropyl group significantly influenced the potency against various pathogens and cancer cells.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several benzylidene-thiazolidinone derivatives. Below is a detailed comparison of key analogs based on substituents, molecular properties, and reported
Table 1: Structural and Physicochemical Comparison
Note: Molecular weight for the target compound is estimated based on structural analogy.
Key Differences and Implications
Electron-Donating Groups (OCH₃): Improve solubility in polar solvents and enhance interactions with aromatic residues in proteins . Extended Conjugation (Allylidene): Influences UV-Vis absorption profiles and redox behavior, relevant for photodynamic applications .
Stereochemical Considerations :
- The (5E) configuration in the target compound and analogs like ensures planar geometry, optimizing π-orbital overlap for charge delocalization. In contrast, compounds with (5Z) stereodescriptors (e.g., ) exhibit steric hindrance, altering binding affinities.
Carboxylic Acid Moieties: The butanoic acid chain in the target compound and provides additional hydrogen-bonding sites, enhancing interactions with biological targets compared to shorter-chain analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
